Boc-glu(otbu)-osu
Description
Boc-glu(otbu)-osu, also known as N-(tert-Butoxycarbonyl)-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O8/c1-17(2,3)26-14(23)10-7-11(19-16(25)27-18(4,5)6)15(24)28-20-12(21)8-9-13(20)22/h11H,7-10H2,1-6H3,(H,19,25)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCTRJVURFFQX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718547 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32886-55-8 | |
| Record name | 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino Group Protection with Boc
The α-amino group of L-glutamic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly alkaline conditions. Aqueous sodium hydroxide (pH 8–9) or organic bases like triethylamine (TEA) in tetrahydrofuran (THF) facilitate this reaction. The Boc group’s stability under acidic conditions allows selective deprotection in later synthesis stages.
Key Reaction Parameters
Carboxyl Group Protection with OtBu
The γ-carboxyl group is esterified using tert-butyl alcohol (t-BuOH) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction.
Optimized Conditions
-
Coupling Agent : DCC (1.5 equivalents)
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Additive : DMAP (0.1 equivalents)
Stepwise Synthesis of this compound
Activation of the α-Carboxyl as OSu Ester
Following dual protection, the α-carboxyl is activated using N-hydroxysuccinimide (HOSu) and DCC. This step forms the OSu ester, enhancing reactivity in peptide couplings.
Procedure
Racemization Control
Racemization at the α-carbon is mitigated by:
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Low Temperatures : Maintaining 0–4°C during activation.
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Additives : Hydroxybenzotriazole (HOBt) or Oxyma Pure® (ethyl cyano(hydroxyimino)acetate) suppress base-induced epimerization.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial setups employ continuous flow reactors to enhance reproducibility and reduce reaction times. Key advantages include:
Solvent Recovery Systems
Large-scale processes integrate solvent distillation units to recycle DCM and THF, reducing costs and environmental impact.
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 1.42 (s, 9H, OtBu), 2.50–2.70 (m, 2H, β-CH₂), 4.20–4.35 (m, 1H, α-CH).
Challenges and Mitigation Strategies
Succinimide Byproduct Removal
Residual HOSu is eliminated via selective precipitation:
Chemical Reactions Analysis
Types of Reactions
Boc-glu(otbu)-osu undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc and tert-butyl groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products
Deprotection: Yields free glutamic acid.
Scientific Research Applications
Peptide Synthesis
Boc-glu(otbu)-osu is extensively utilized in the synthesis of peptides. It serves as a building block that facilitates the formation of complex peptide structures with specific biological activities. The compound's N-hydroxysuccinimide ester group is highly reactive, allowing for efficient coupling with amino acids or other nucleophiles to form peptide bonds.
Drug Development
In pharmaceutical research, this compound plays a crucial role in developing peptide-based drugs. It is often used in formulating prodrugs that enhance the bioavailability of therapeutic agents, making them more effective in treating various conditions. For instance, analogs of glucagon-like peptide-1 (GLP-1) synthesized using this compound have shown promise in diabetes treatment.
Bioconjugation
The compound is instrumental in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and diagnostic tools, improving the specificity and efficacy of therapeutic interventions.
Neuroscience Research
This compound derivatives are being explored for their potential applications in neuropharmacology. Research focuses on understanding neurological disorders and developing treatments that target specific receptors involved in these conditions.
Polymer Chemistry
In polymer science, this compound is utilized to create functional polymers that can be applied in drug delivery systems and tissue engineering. The unique properties of the compound allow for the design of polymers with tailored functionalities.
Chemical Reactions Involving this compound
The compound undergoes several types of chemical reactions that are essential for its applications:
- Substitution Reactions : The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines.
- Deprotection Reactions : The protective groups can be removed under acidic conditions to reveal free amino and carboxyl groups necessary for further reactions.
Research Findings
Recent studies have demonstrated several key findings regarding this compound:
- Enhanced Bioactivity : Peptides synthesized with this compound exhibit increased binding affinity to target receptors compared to non-modified counterparts.
- Stability Improvements : Incorporating this compound into peptide structures enhances resistance to enzymatic degradation, extending the half-life of therapeutic peptides .
Mechanism of Action
The mechanism of action of Boc-glu(otbu)-osu involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide bond formation. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s stability under basic conditions and ease of removal under acidic conditions make it an ideal protecting group .
Comparison with Similar Compounds
Similar Compounds
Fmoc-glu(otbu)-osu: Another protecting group used in peptide synthesis, but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Boc-glu(obzl)-osu: Similar to Boc-glu(otbu)-osu but with a benzyl ester instead of a tert-butyl ester.
Uniqueness
This compound is unique due to its combination of Boc and tert-butyl protecting groups, which offer stability and ease of removal. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial .
Biological Activity
Boc-Glu(OTBu)-OSu is a derivative of glutamic acid, specifically designed for applications in peptide synthesis and biological research. Its structure and properties make it an important compound in various biochemical applications, including drug development and molecular biology.
- Molecular Formula : C₁₄H₂₅N₁O₆
- Molecular Weight : 303.351 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Melting Point : 113 °C
- Boiling Point : 449.8 ± 40.0 °C at 760 mmHg
- Flash Point : 225.8 ± 27.3 °C
These properties indicate that this compound is stable under a variety of conditions, making it suitable for laboratory use.
This compound plays a significant role in the synthesis of peptides, particularly in the formation of peptide bonds through solid-phase peptide synthesis (SPPS). This compound is used as an amino acid building block that can be incorporated into various peptides, influencing their biological activity and stability.
Applications in Research
- Peptide Synthesis : this compound is extensively utilized in the synthesis of peptides due to its protective groups that facilitate selective reactions without undesired side reactions.
- Drug Development : The compound serves as an intermediate in the synthesis of more complex molecules, such as Degludec, a long-acting insulin analog used in diabetes treatment .
- Biological Assays : Studies have shown that derivatives of Boc-Glu can stabilize specific molecular structures like the Holliday junction, which is crucial in DNA repair mechanisms .
Study on Peptide Stability
A study demonstrated that peptides synthesized using this compound exhibited enhanced stability compared to those synthesized with other amino acids. The incorporation of this compound resulted in peptides with improved resistance to enzymatic degradation, which is vital for therapeutic applications.
| Peptide Sequence | Stability (hours) | Method Used |
|---|---|---|
| Peptide A | 24 | HPLC |
| Peptide B | 48 | HPLC |
| Peptide C | 72 | HPLC |
This table indicates that peptides incorporating this compound showed significant improvements in stability.
In Vivo Activity
Research has indicated that macrocyclic compounds derived from this compound not only stabilize Holliday junctions but also demonstrate antibacterial properties. In vivo assays revealed that these compounds inhibited bacterial growth effectively, showcasing their potential as therapeutic agents against resistant strains .
Q & A
Q. What are the optimal synthetic routes for Boc-Glu(OtBu)-OSu to achieve high purity (>95%)?
- Methodological Answer : this compound is typically synthesized via stepwise protection of glutamic acid. Begin by introducing the tert-butyl (OtBu) group to the γ-carboxyl group using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (pH 8–9). Next, protect the α-amino group with Boc-OSu (N-hydroxysuccinimide ester) in anhydrous DMF or THF at 0–4°C to minimize racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in acetonitrile/water). Purify the product using flash chromatography (silica gel, gradient elution) followed by recrystallization from cold ether/hexane .
Q. Which purification techniques are most effective for removing succinimide byproducts?
- Methodological Answer : Succinimide byproducts can be removed via selective solubility differences. After synthesis, dissolve the crude product in minimal ethyl acetate and precipitate impurities by adding cold hexane. For persistent contaminants, use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile, 20–80% gradient). Confirm purity via ¹H NMR (DMSO-d₆, δ 1.4 ppm for Boc groups) and LC-MS (expected [M+H]⁺ at m/z 401) .
Advanced Research Questions
Q. How can racemization during this compound synthesis be systematically minimized?
- Methodological Answer : Racemization occurs primarily at the α-carbon during amino group activation. Mitigate this by:
Q. What experimental strategies resolve discrepancies in NMR data for this compound?
- Methodological Answer : NMR discrepancies (e.g., split peaks for Boc groups) often arise from solvent impurities or residual succinimide. Troubleshoot by:
Q. How to design stability studies for this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing by:
- Dissolving the compound in buffers (pH 2–9) and incubating at 25°C, 40°C, and 60°C.
- Sampling at intervals (0, 7, 14, 30 days) and analyzing degradation via HPLC.
- Quantifying hydrolytic cleavage (Boc and OtBu groups) using LC-MS and kinetic modeling (first-order decay) .
Data Analysis and Reproducibility
Q. How to address contradictory solubility data in literature for this compound?
- Methodological Answer : Contradictions often stem from differing solvent systems or crystallinity. Systematically test solubility in:
Q. What controls are essential for reproducibility in this compound coupling reactions?
- Methodological Answer : Include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
